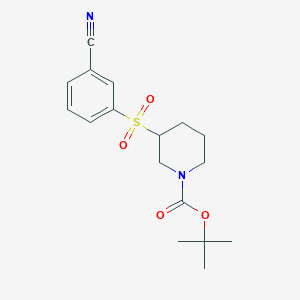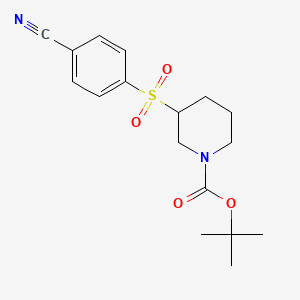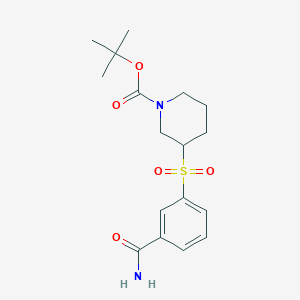
Heptane, 1-bromo-7-(1,1-dimethylethoxy)-
Overview
Description
Heptane, 1-bromo-7-(1,1-dimethylethoxy)- is a chemical compound with the molecular formula C10H21BrOThis compound is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptane, 1-bromo-7-(1,1-dimethylethoxy)- typically involves the bromination of heptane derivatives. The reaction conditions often require the presence of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production methods for Heptane, 1-bromo-7-(1,1-dimethylethoxy)- are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The bromination reaction is carefully controlled to avoid over-bromination and to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Heptane, 1-bromo-7-(1,1-dimethylethoxy)- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH). The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination: Reagents such as potassium tert-butoxide (KOtBu) in non-polar solvents like dimethyl sulfoxide (DMSO) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Major Products
Substitution: Alcohols, amines, and thiols.
Elimination: Alkenes.
Oxidation: Alcohols and ketones.
Scientific Research Applications
Heptane, 1-bromo-7-(1,1-dimethylethoxy)- is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used in the development of pharmaceuticals and as a reagent in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Heptane, 1-bromo-7-(1,1-dimethylethoxy)- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom can be easily substituted by other nucleophiles, making it a versatile intermediate in organic synthesis. The compound can also undergo elimination reactions to form alkenes, which are important intermediates in the synthesis of other organic compounds .
Comparison with Similar Compounds
Similar Compounds
1-Bromoheptane: Similar in structure but lacks the tert-butyl group.
1-Bromo-2-methylheptane: Similar but has a methyl group instead of a tert-butyl group.
1-Bromo-3,3-dimethylheptane: Similar but has two methyl groups instead of a tert-butyl group.
Uniqueness
Heptane, 1-bromo-7-(1,1-dimethylethoxy)- is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects the reactivity of the compound. This makes it a valuable intermediate in the synthesis of complex organic molecules, as it can undergo selective reactions that other similar compounds may not .
Properties
IUPAC Name |
1-bromo-7-[(2-methylpropan-2-yl)oxy]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BrO/c1-11(2,3)13-10-8-6-4-5-7-9-12/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONIPQPOUADPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447755 | |
| Record name | Heptane, 1-bromo-7-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89237-04-7 | |
| Record name | Heptane, 1-bromo-7-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)benzo[F]quinazoline](/img/structure/B1661202.png)
![N-Phenyl-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B1661203.png)
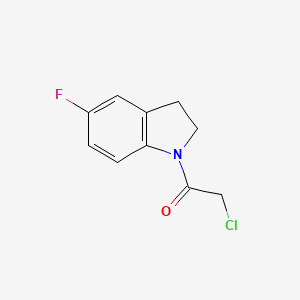
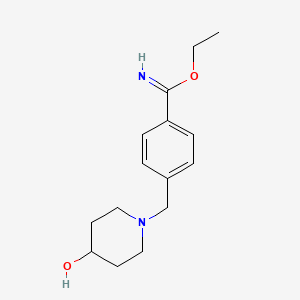
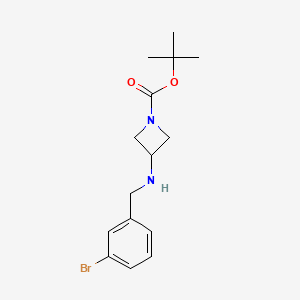
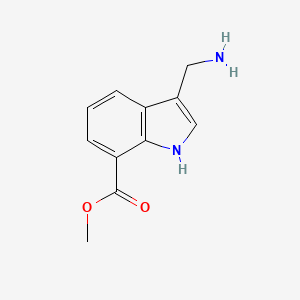
![3-Amino-3-[3-(methoxymethoxy)phenyl]propanoic acid](/img/structure/B1661211.png)
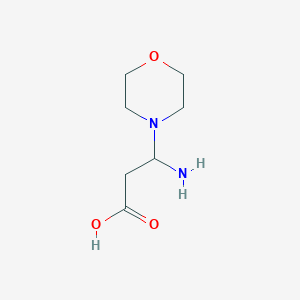
![4-[(Cycloheptylmethyl)amino]-3-methylphenol](/img/structure/B1661217.png)
![4-[(Cyclobutylmethyl)amino]-3-methylphenol](/img/structure/B1661218.png)
